molecular formula C23H37NO6 B4042924 1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid

1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4042924
M. Wt: 423.5 g/mol
InChI Key: CDYOHFXBSNOPCH-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine; oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a phenoxyethoxyethyl chain. The presence of oxalic acid as a counterion further adds to its chemical properties.

Scientific Research Applications

1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the phenoxyethoxyethyl chain: This can be achieved through the reaction of 4-tert-butyl-2-methylphenol with ethylene oxide under basic conditions.

    Attachment to the piperidine ring: The phenoxyethoxyethyl chain is then reacted with 3-methylpiperidine in the presence of a suitable base to form the desired product.

    Formation of the oxalate salt: The final step involves the reaction of the piperidine derivative with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol.

    Reduction: The phenoxy group can be reduced to form the corresponding phenol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include tert-butyl alcohol, phenol, and substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]-3-methylpiperidine
  • 1-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]-3-methylpiperidine
  • 1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-ethylpiperidine

Uniqueness

1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine is unique due to the presence of both the tert-butyl and methyl groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The oxalic acid counterion also adds to its distinct properties, making it different from other similar compounds.

Properties

IUPAC Name

1-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO2.C2H2O4/c1-17-7-6-10-22(16-17)11-12-23-13-14-24-20-9-8-19(15-18(20)2)21(3,4)5;3-1(4)2(5)6/h8-9,15,17H,6-7,10-14,16H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYOHFXBSNOPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOCCOC2=C(C=C(C=C2)C(C)(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
Reactant of Route 2
1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
Reactant of Route 3
1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
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1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
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1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
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1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid

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